molecular formula C23H10Cl3N B14232225 2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-74-3

2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14232225
CAS No.: 823227-74-3
M. Wt: 406.7 g/mol
InChI Key: WOJQTCFTNSKNGF-UHFFFAOYSA-N
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Description

2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound characterized by its complex structure, which includes multiple phenyl rings and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the coupling of 2,4,6-trichlorophenylacetylene with 2-ethynylbenzonitrile. This reaction can be catalyzed by palladium complexes under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvents, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • Tris(2,4,6-trichlorophenyl)methyl radicals

Uniqueness

2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of multiple ethynyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

823227-74-3

Molecular Formula

C23H10Cl3N

Molecular Weight

406.7 g/mol

IUPAC Name

2-[2-[2-[2-(2,4,6-trichlorophenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C23H10Cl3N/c24-20-13-22(25)21(23(26)14-20)12-11-17-6-2-1-5-16(17)9-10-18-7-3-4-8-19(18)15-27/h1-8,13-14H

InChI Key

WOJQTCFTNSKNGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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